molecular formula C11H18ClNO4S B6194052 tert-butyl 6-(chlorosulfonyl)-2-azaspiro[3.3]heptane-2-carboxylate CAS No. 2703778-91-8

tert-butyl 6-(chlorosulfonyl)-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No.: B6194052
CAS No.: 2703778-91-8
M. Wt: 295.8
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 6-(chlorosulfonyl)-2-azaspiro[3.3]heptane-2-carboxylate: is a complex organic compound with the molecular formula C10H17ClN2O4S. This compound is notable for its unique spirocyclic structure, which includes a chlorosulfonyl group and a tert-butyl ester. The presence of these functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-(chlorosulfonyl)-2-azaspiro[3.3]heptane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable precursor, such as a diazaspiro compound.

    Introduction of the Chlorosulfonyl Group: The chlorosulfonyl group is introduced via a chlorosulfonation reaction, typically using chlorosulfonic acid or a similar reagent.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-(chlorosulfonyl)-2-azaspiro[3.3]heptane-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Reduction Reactions: The compound can be reduced to remove the chlorosulfonyl group, yielding the corresponding amine.

    Oxidation Reactions: Oxidation of the spirocyclic core can lead to the formation of more complex structures with additional functional groups.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, primary amines, or alcohols under basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions include sulfonamides, sulfonates, amines, and various oxidized derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 6-(chlorosulfonyl)-2-azaspiro[3.3]heptane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 6-(chlorosulfonyl)-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, leading to the inhibition or modification of their activity. The spirocyclic structure provides stability and specificity to these interactions, enhancing the compound’s effectiveness.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate: Lacks the chlorosulfonyl group but shares the spirocyclic core.

    tert-Butyl 6-(methanesulfonyl)-2-azaspiro[3.3]heptane-2-carboxylate: Contains a methanesulfonyl group instead of a chlorosulfonyl group.

    tert-Butyl 6-(bromosulfonyl)-2-azaspiro[3.3]heptane-2-carboxylate: Contains a bromosulfonyl group instead of a chlorosulfonyl group.

Uniqueness

The presence of the chlorosulfonyl group in tert-butyl 6-(chlorosulfonyl)-2-azaspiro[3.3]heptane-2-carboxylate imparts unique reactivity and biological activity compared to its analogs. This makes it a valuable compound for developing new chemical entities with specific properties and applications.

Properties

CAS No.

2703778-91-8

Molecular Formula

C11H18ClNO4S

Molecular Weight

295.8

Purity

95

Origin of Product

United States

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